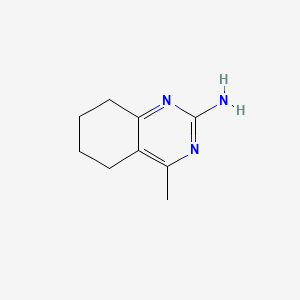

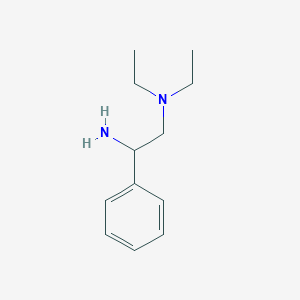

![molecular formula C12H17NO3 B1276406 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1005154-25-5](/img/structure/B1276406.png)

3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid" is a structurally complex molecule that can be considered a derivative of bicyclic amino acids. These types of compounds are of significant interest in medicinal chemistry due to their conformational rigidity and potential to mimic or interfere with biological processes. The core structure, bicyclo[2.2.1]heptane, is known for its boat-like conformation, which can be useful for the spatial and directional fixation of pharmacophoric groups .

Synthesis Analysis

The synthesis of related bicyclic amino acids often involves multi-step reactions that can include photochemical cyclization, Au(I)-catalyzed cycloadditions, and other advanced organic synthesis techniques. For instance, the synthesis of 3-azabicyclo[3.2.0]heptanes, which are structurally similar to the compound , can be achieved through a two-step process starting from common chemicals like benzaldehyde, allylamine, and cinnamic acid, utilizing intramolecular [2+2]-photochemical cyclization . Another method involves Au(I)-catalyzed synthesis, which allows for the introduction of functional groups and additional complexity . These methods highlight the versatility and creativity required in the synthesis of such complex molecules.

Molecular Structure Analysis

The molecular structure of bicyclic amino acids is characterized by a rigid, conformationally locked framework. This rigidity is due to the bicyclic core, which tends to adopt a boat-like conformation. The conformational locking is exemplified by the synthesis and X-ray crystal structures of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, where the N-Boc-amino groups are positioned in pseudo-equatorial or pseudo-axial positions, resulting in different stereoisomers with virtually identical bicyclic core units . This intrinsic property of the bicyclo[3.2.0]heptane core is largely unaffected by various substitution patterns, making it a valuable scaffold in drug design.

Chemical Reactions Analysis

Bicyclic amino acids can participate in various chemical reactions due to their functional groups and reactive centers. The presence of carboxylic acid groups allows for the formation of esters, amides, and other derivatives, which can be used to modify the molecule's properties or to introduce additional pharmacophores. The amino group can also be involved in reactions such as acylation, alkylation, or coupling with other nucleophiles, providing a pathway to further diversify the molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic amino acids like "3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid" are influenced by their rigid structures. These compounds typically exhibit high stability and resistance to conformational changes, which can affect their solubility, reactivity, and interaction with biological targets. The rigidity also imparts a degree of specificity in their interactions with enzymes and receptors, which can be advantageous in drug discovery and design .

Relevant Case Studies

While the provided papers do not detail case studies involving "3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid" specifically, they do provide insights into the synthesis and applications of structurally related compounds. For example, the synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids has been compared with other bicyclic amino acids for their specificity to membrane transport systems in tumor cells, highlighting their potential in biological applications . Additionally, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid demonstrates the utility of these compounds as building blocks in medicinal chemistry due to their conformational constraints . These studies underscore the importance of such compounds in the development of new therapeutic agents.

Applications De Recherche Scientifique

The bicyclo[2.2.1]heptane structure is a privileged molecular structure embedded in numerous compounds with various functions . Here are some applications related to this structure:

- Organic & Biomolecular Chemistry

- An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .

- This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

- The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

The bicyclo[2.2.1]heptane structure is a privileged molecular structure embedded in numerous compounds with various functions . Here are some applications related to this structure:

- Organic & Biomolecular Chemistry

- An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .

- This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

- The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

The bicyclo[2.2.1]heptane structure is a privileged molecular structure embedded in numerous compounds with various functions . Here are some applications related to this structure:

- Organic & Biomolecular Chemistry

- An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .

- This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

- The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

Propriétés

IUPAC Name |

3-(prop-2-enylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-5-13-11(14)9-7-3-4-8(6-7)10(9)12(15)16/h2,7-10H,1,3-6H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMXQRSEDGZKRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1C2CCC(C2)C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424258 |

Source

|

| Record name | 3-[(Prop-2-en-1-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |

CAS RN |

1005154-25-5 |

Source

|

| Record name | 3-[(Prop-2-en-1-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

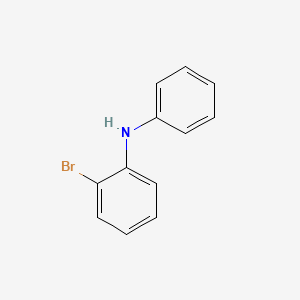

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)

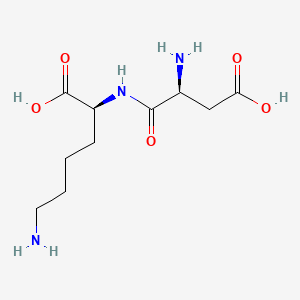

![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)

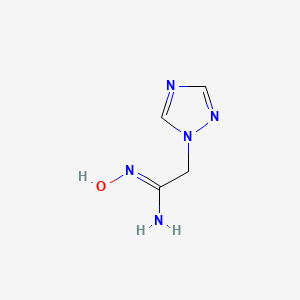

![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)

![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)